7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Overview
Description
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Diethylaminosulfur trifluoride, Selectfluor.
Carboxylation Agents: Carbon dioxide under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar structure but lacks the fluorine atom at the 7th position.
1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4th position.
Fluorinated Pyridines: Compounds with fluorine atoms on the pyridine ring, such as 2-fluoropyridine and 4-fluoropyridine.
Uniqueness
The presence of the fluorine atom at the 7th position in 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid imparts unique chemical and biological properties to the compound. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-6-4(1-2-10-7)5(3-11-6)8(12)13/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVOAASILHROJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696674 | |
Record name | 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067193-35-4 | |
Record name | 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.